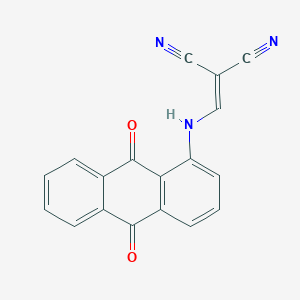

(((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) exhibits five distinct proton environments:

- δ 8.37 ppm (d, J = 7.8 Hz) : Anthracene H-2/H-3 protons.

- δ 8.31 ppm (t, J = 7.5 Hz) : H-4/H-5 aromatic protons.

- δ 7.83 ppm (s) : Amino proton (NH), broadened due to hydrogen bonding.

- δ 6.95 ppm (d, J = 8.1 Hz) : H-6/H-7 protons.

¹³C NMR (100 MHz, CDCl₃) highlights key functional groups:

- δ 188.2 ppm : Anthraquinone carbonyl carbons.

- δ 156.4 ppm : Imino carbon (C=N).

- δ 114.7/115.3 ppm : Cyanide carbons (C≡N).

Table 3: Representative NMR assignments

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.37 | Doublet | Anthracene H-2/H-3 |

| 8.31 | Triplet | Anthracene H-4/H-5 |

| 7.83 | Singlet | Amino proton (NH) |

| 188.2 | - | Anthraquinone C=O |

Infrared (IR) and Raman Vibrational Spectroscopy

FT-IR (KBr pellet) shows characteristic bands:

- 2225 cm⁻¹ : Strong ν(C≡N) stretch of dicyanomethylene.

- 1672 cm⁻¹ : Anthraquinone ν(C=O) asymmetric stretching.

- 1598 cm⁻¹ : Aromatic ν(C=C) ring vibrations.

- 1320 cm⁻¹ : δ(N-H) in-plane bending.

Raman spectroscopy reveals enhanced scattering at:

Properties

IUPAC Name |

2-[[(9,10-dioxoanthracen-1-yl)amino]methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9N3O2/c19-8-11(9-20)10-21-15-7-3-6-14-16(15)18(23)13-5-2-1-4-12(13)17(14)22/h1-7,10,21H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCRAOLNKZNZCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC=C(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 9,10-anthraquinone with an appropriate amine and a methylene donor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines or other reduced forms of the nitrile groups.

Substitution: Substituted anthracene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications:

- Anticancer Properties : Research indicates that it may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against cancer cells, suggesting that (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile could be a lead compound for drug development targeting cancer therapies.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or treatments for microbial infections .

Organic Synthesis

In the realm of organic chemistry, (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile serves as:

- Reagent in Organic Reactions : Its unique functional groups allow it to participate in various reactions such as oxidation, reduction, and substitution. This versatility makes it useful in synthesizing more complex organic molecules.

- Intermediate in Pharmaceutical Development : The compound can act as an intermediate in the synthesis of other pharmaceuticals, particularly those targeting inflammatory diseases and infections .

Material Science

The compound's chemical properties lend themselves to applications in material science:

- Dyes and Pigments : Given its vibrant color due to the anthraquinone structure, it can be explored as a dye or pigment in various industrial applications .

- Polymer Chemistry : Its reactivity might be utilized in developing new polymeric materials with enhanced properties for specific applications .

Case Studies and Research Findings

Several studies have highlighted the potential of (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile:

- A study published in a peer-reviewed journal demonstrated its efficacy against specific cancer cell lines, showing a dose-dependent response that suggests further investigation into its mechanism of action is warranted .

- Another research project focused on its antimicrobial properties found that it inhibited the growth of several bacterial strains, indicating potential as a new antibiotic candidate .

Mechanism of Action

The mechanism of action of (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile involves its interaction with molecular targets through its anthracene and nitrile groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

3-Amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles

- Structure: Features a dihydrophenanthrene core instead of anthraquinone, with a saturated C9–C10 bond.

- Synthesis: Produced via multi-component reactions involving aldehydes, malononitrile, and 1-tetralone .

- Key Differences: Redox Activity: Lacks the anthraquinone’s redox-active dioxo groups, reducing its applicability in electrochemical sensors. Biological Activity: Exhibits moderate antimicrobial properties due to the dihydrophenanthrene scaffold .

((8-Quinolylamino)methylene)methane-1,1-dicarbonitrile

2,6-Bis(4-(dimethylamino)phenyl)-4-(dicyanomethylene)cyclohexane-1,1-dicarbonitrile

- Structure: Cyclohexane-based dicyanomethylene derivative with dimethylamino substituents.

- Optical Properties : Exhibits strong absorption at 571 nm and dual emission peaks, making it suitable for fluorescent probes .

Functional Comparison

Critical Analysis of Limitations

- Data Gaps: Limited studies on the compound’s biological activity, photostability, and scalability compared to analogues like dihydrophenanthrenes .

- Structural Drawbacks: The anthraquinone moiety may introduce solubility challenges in polar solvents, unlike the more lipophilic quinoline derivatives .

Biological Activity

(((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile is a synthetic compound with notable biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₈H₉N₃O₃

- Molecular Weight : 315.3 g/mol

- CAS Number : 21498-85-1

The compound features a unique anthracene core with functional groups that contribute to its reactivity and biological properties. Its structure allows for interactions with various biomolecules, leading to diverse biological effects.

The biological activity of (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile is primarily attributed to its ability to influence several biochemical pathways:

- Cell Proliferation : Studies indicate that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Activity : Research has shown that it exhibits antimicrobial properties against a range of pathogens, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro, indicating its potential utility in treating inflammatory diseases.

Anticancer Activity

A series of studies have evaluated the anticancer potential of (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile. In vitro assays demonstrated:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 10.8 | DNA damage |

These results indicate significant cytotoxicity against various cancer cell lines, highlighting the compound's potential as a chemotherapeutic agent.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The data suggest that (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile possesses considerable antimicrobial properties, particularly against fungal pathogens.

Case Studies and Research Findings

Several case studies have been published regarding the therapeutic applications of this compound:

- Case Study 1 : A study conducted on MCF-7 cells demonstrated that treatment with (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation .

- Case Study 2 : In vivo studies using mice models indicated that administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation indices and increased apoptosis within tumor tissues .

Q & A

Basic: What synthetic strategies are effective for preparing derivatives of ((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile?

Answer:

A robust method involves multi-component reactions (MCRs) using aldehydes, malononitrile, and ammonium acetate in ethanol under reflux conditions. For example, combining 1-tetralone (or substituted analogs) with aldehydes and malononitrile in the presence of excess ammonium acetate (6.2 g, 80 mmol) yields dicarbonitrile-substituted dihydroanthracene derivatives. Heating for 6 hours at 80–90°C followed by recrystallization from ethanol typically provides moderate to good yields (72–84%) . This approach is adaptable to diverse aldehyde substituents (e.g., bromophenyl, methoxyphenyl), enabling structural diversification.

Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?

Answer:

Contradictions often arise from conformational flexibility or crystallographic disorder. To resolve these:

- X-ray crystallography : Determine absolute configuration using Flack parameter refinement (e.g., merging Friedel pairs for heavy-atom-containing derivatives) .

- Complementary NMR : Assign diastereotopic protons via - COSY and -HSQC, focusing on methylene and amino protons. For non-planar structures (e.g., buckled dihydroanthracene cores), -coupling analysis helps clarify dihedral angles .

- IR validation : Confirm functional groups (e.g., nitriles: ~2200–2250 cm, carbonyls: ~1650 cm) to cross-validate NMR/X-ray assignments .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .

- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes. Avoid recrystallization in open vessels due to potential dust generation .

- Disposal : Incinerate in a chemical waste furnace with afterburner and scrubber to minimize environmental release. Do not dispose via aqueous systems due to nitrile content .

Advanced: How can reaction conditions be optimized to improve yields in multi-component syntheses?

Answer:

Key variables include:

- Solvent polarity : Ethanol or DMF enhances solubility of aromatic intermediates, reducing side-product formation .

- Catalyst loading : Ammonium acetate acts as both catalyst and dehydrating agent; molar excess (8:1 vs. reactants) drives imine formation .

- Microwave irradiation : Shortens reaction time (e.g., 30–60 minutes vs. 6 hours) and improves regioselectivity for sterically hindered substrates .

- Temperature gradients : Stepwise heating (50°C → 80°C) minimizes premature cyclization of intermediates .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- and NMR : Identify aromatic protons (δ 6.8–8.2 ppm), nitrile carbons (δ 115–120 ppm), and methylene groups (δ 2.5–3.5 ppm). Diastereotopic protons split into doublets of doublets .

- X-ray diffraction : Resolve non-planar geometries (e.g., dihedral angles between aromatic rings: 25–33°) and hydrogen-bonding networks (N–H⋯N interactions) .

- IR spectroscopy : Detect nitrile (C≡N: ~2220 cm) and carbonyl (C=O: ~1640–1680 cm) stretches .

Advanced: How can crystal packing and intermolecular interactions be analyzed using SHELX?

Answer:

- Data refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bond constraints. For chiral centers, refine Flack parameters with sufficient Friedel coverage (>50%) .

- ORTEP visualization : Generate thermal ellipsoid plots to assess disorder (e.g., in methylene or amino groups).

- Hydrogen-bond analysis : Calculate distances (2.8–3.2 Å) and angles (140–170°) for N–H⋯N interactions using SHELXPRO. Compare with literature values for similar dicarbonitriles .

Basic: How does the electronic nature of substituents influence the reactivity of this compound?

Answer:

Electron-withdrawing groups (e.g., -Br, -CN) on the aldehyde component increase electrophilicity, accelerating Knoevenagel condensation with malononitrile. Conversely, electron-donating groups (e.g., -OCH) stabilize imine intermediates, favoring cyclization over side reactions .

Advanced: What computational methods support the interpretation of experimental data for this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts (vs. experimental data) and assess frontier molecular orbitals (HOMO/LUMO gaps for reactivity trends) .

- Molecular docking : For bioactive derivatives (e.g., antimicrobial agents), dock into target enzyme active sites (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to rationalize structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.